2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride
Overview
Description
2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride is a chemical compound with the molecular formula C10H14BrClN2. It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2-bromo-6-(piperidin-4-yl)pyridine hydrochloride, have been known to interfere with specific molecules involved in the growth and proliferation of cancer cells .
Mode of Action
It’s suggested that the reaction proceeds through an outer-sphere dissociative mechanism, which is known for this type of hydrogenation . The reactant undergoes a series of successive protonations .
Biochemical Pathways
It’s known that piperidine derivatives can inhibit tubulin polymerization , which is a crucial process in cell division and could potentially affect multiple downstream pathways.
Result of Action
It’s known that piperidine derivatives can express strong antiproliferative activity by inhibiting tubulin polymerization .
Action Environment
It’s recommended that the compound be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride involves the bromination of 6-(piperidin-4-yl)pyridine. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 2-position of the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 6-(piperidin-4-yl)pyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst can be used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds formed through the Suzuki-Miyaura coupling.
Reduction Reactions: The major product is 6-(piperidin-4-yl)pyridine.
Scientific Research Applications
2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its ability to form various derivatives.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: A simpler analog used in similar substitution and coupling reactions.
6-(Piperidin-4-yl)pyridine: The non-brominated analog used in different synthetic applications.
2-(Piperidin-4-yl)pyrimidine hydrochloride: Another heterocyclic compound with similar applications.
Uniqueness
2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride is unique due to the presence of both a bromine atom and a piperidine ring, which allows for a wide range of chemical modifications and applications. Its ability to participate in diverse chemical reactions makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-bromo-6-piperidin-4-ylpyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2.ClH/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDENSTRDWUFJRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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